molecular formula C6H8SSe2 B14419115 3,4-Bis(methylselanyl)thiophene CAS No. 82962-43-4

3,4-Bis(methylselanyl)thiophene

Cat. No.: B14419115
CAS No.: 82962-43-4
M. Wt: 270.1 g/mol
InChI Key: DZTVFPHTHHSFBQ-UHFFFAOYSA-N
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Description

3,4-Bis(methylselanyl)thiophene is a unique organoselenium compound featuring a thiophene ring substituted with two methylselanyl groups at the 3 and 4 positions. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their aromatic stability and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(methylselanyl)thiophene typically involves the introduction of methylselanyl groups onto a thiophene ring. One common method is the reaction of thiophene with methylselanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(methylselanyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Bis(methylselanyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(methylselanyl)thiophene largely depends on its ability to interact with biological molecules through its selenium atoms. Selenium can form selenoenzymes that play a role in antioxidant defense by reducing oxidative stress. The compound may also interact with cellular pathways involved in apoptosis and cell proliferation, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(trimethylsilyl)thiophene: Another thiophene derivative with silicon substituents.

    3,4-Dimethylthiophene: A simpler thiophene derivative with methyl groups.

    3,4-Diphenylthiophene: A thiophene derivative with phenyl groups.

Uniqueness

3,4-Bis(methylselanyl)thiophene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s role in biological systems as an antioxidant and its potential therapeutic applications make this compound particularly interesting compared to other thiophene derivatives .

Properties

CAS No.

82962-43-4

Molecular Formula

C6H8SSe2

Molecular Weight

270.1 g/mol

IUPAC Name

3,4-bis(methylselanyl)thiophene

InChI

InChI=1S/C6H8SSe2/c1-8-5-3-7-4-6(5)9-2/h3-4H,1-2H3

InChI Key

DZTVFPHTHHSFBQ-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=CSC=C1[Se]C

Origin of Product

United States

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